molecular formula C18H20N3+ B15281504 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B15281504
M. Wt: 278.4 g/mol
InChI Key: PABHOYNFTWLDLQ-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science. The presence of the triazolium ring imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-methylbenzyl chloride and 4-methylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the triazolium salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of triazolium hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols replace the benzyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed:

    Oxidation: Triazolium oxides

    Reduction: Triazolium hydrides

    Substitution: Substituted triazolium derivatives

Scientific Research Applications

1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1-(2-methylbenzyl)-4-(4-chlorobenzyl)-1H-1,2,4-triazol-4-ium
  • 1-(2-methylbenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
  • 1-(2-methylbenzyl)-4-(4-methoxybenzyl)-1H-1,2,4-triazol-4-ium

Comparison: 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of two methylbenzyl groups, which influence its chemical reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit distinct catalytic activity, solubility, and biological effects.

Properties

Molecular Formula

C18H20N3+

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C18H20N3/c1-15-7-9-17(10-8-15)11-20-13-19-21(14-20)12-18-6-4-3-5-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1

InChI Key

PABHOYNFTWLDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(N=C2)CC3=CC=CC=C3C

Origin of Product

United States

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